N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
ADB-PINACA is an analog of AKB48, a synthetic cannabinoid recently identified in herbal products. 5-fluoro ADB-PINACA is a derivative of ADB-PINACA featuring a fluorine atom added to the terminal carbon of the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1863065-90-0
VCID:
VC0158860
InChI:
InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)
SMILES:
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Molecular Formula:
C19H27FN4O2
Molecular Weight:
362.4 g/mol
N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
CAS No.: 1863065-90-0
Cat. No.: VC0158860
Molecular Formula: C19H27FN4O2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide - 1863065-90-0](/images/no_structure.jpg)
Specification
Description | ADB-PINACA is an analog of AKB48, a synthetic cannabinoid recently identified in herbal products. 5-fluoro ADB-PINACA is a derivative of ADB-PINACA featuring a fluorine atom added to the terminal carbon of the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications. |
---|---|
CAS No. | 1863065-90-0 |
Molecular Formula | C19H27FN4O2 |
Molecular Weight | 362.4 g/mol |
IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide |
Standard InChI | InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26) |
Standard InChI Key | SOYDDJYBRCNNIT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator